

Application Notes and Protocols: Measuring Sofnobrutinib's Effect on Basophil Activation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofnobrutinib (formerly AS-0871) is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling enzyme in various immune cells, including B cells and basophils.[1] In basophils, BTK is a key component of the signaling pathway downstream of the high-affinity IgE receptor (FceRI).[1][3] Activation of this pathway by allergens or other stimuli leads to basophil degranulation and the release of pro-inflammatory mediators, such as histamine.[1][4] By inhibiting BTK, **Sofnobrutinib** effectively blocks this signaling cascade, leading to a reduction in basophil activation. This makes the measurement of basophil activation a crucial pharmacodynamic (PD) biomarker for assessing the biological activity of **Sofnobrutinib** in both preclinical and clinical studies.[2][5]

These application notes provide a detailed protocol for measuring the inhibitory effect of **Sofnobrutinib** on basophil activation using the Basophil Activation Test (BAT) with flow cytometry.

Principle of the Assay

The Basophil Activation Test (BAT) is a functional in vitro assay that quantifies the activation status of basophils in response to a stimulus.[6][7] Upon activation, basophils upregulate specific cell surface markers, most notably CD63 and CD203c.[8][9][10] By using fluorescently labeled antibodies against these markers, the percentage of activated basophils can be



determined using flow cytometry.[8] In this application, whole blood is pre-incubated with varying concentrations of **Sofnobrutinib** before being stimulated with an IgE-crosslinking agent (e.g., anti-IgE antibody). The degree of inhibition of basophil activation by **Sofnobrutinib** is then quantified by the reduction in the expression of activation markers.

Data Presentation

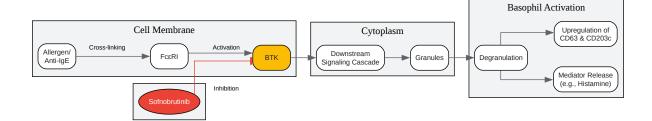
Table 1: Pharmacodynamic Effect of Sofnobrutinib on

Basophil Activation

Parameter	Value	Reference
IC50 (Single Ascending Dose)	54.06 ng/mL	[2]
IC50 (Multiple Ascending Dose)	57.01 ng/mL	[2]
Inhibition at 50 mg b.i.d.	50.8%–79.4%	[2]
Inhibition at 150 mg b.i.d.	67.6%–93.6%	[2]
Inhibition at 300 mg b.i.d.	90.1%–98.0%	[2]

IC50: Half-maximal inhibitory concentration; b.i.d.: twice daily.

Signaling Pathway and Experimental Workflow Sofnobrutinib's Mechanism of Action in Basophils





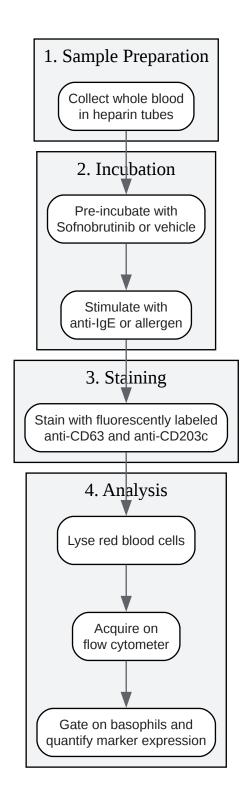


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Caption: Sofnobrutinib inhibits BTK, blocking FcɛRI-mediated basophil activation.

Experimental Workflow for Basophil Activation Test (BAT)





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Caption: Workflow for measuring **Sofnobrutinib**'s effect on basophil activation.



Experimental Protocols Materials and Reagents

- Anticoagulant: Sodium Heparin (for blood collection)[11]
- Buffer: HEPES-buffered saline with 2% BSA and 1 mM CaCl2
- Sofnobrutinib: Prepare a stock solution in DMSO and dilute to final concentrations in buffer.
- Vehicle Control: DMSO at the same final concentration as the highest Sofnobrutinib concentration.
- Positive Controls:
 - Anti-IgE antibody (e.g., clone LE27)
 - fMLP (N-formyl-methionyl-leucyl-phenylalanine) as an IgE-independent positive control
- Negative Control: Buffer only
- Staining Antibodies:
 - FITC anti-CD63
 - PE anti-CD203c
 - PerCP-Cy5.5 anti-CCR3 (for basophil identification)[12]
 - APC anti-HLA-DR (for basophil identification, negative marker)[11]
- Lysis Buffer: 1X FACS Lysing Solution
- Wash Buffer: PBS with 0.5% BSA

Protocol: Basophil Activation Test (BAT)

• Blood Collection: Collect whole blood from healthy volunteers or study subjects into sodium heparin-containing tubes.[11] It is recommended to process the blood within 4 hours of



collection.

- Preparation of Sofnobrutinib Dilutions: Prepare a serial dilution of Sofnobrutinib in the assay buffer to achieve the desired final concentrations. Also, prepare the vehicle control.
- Pre-incubation with Sofnobrutinib: a. Aliquot 50 μL of whole blood into flow cytometry tubes.
 b. Add 50 μL of the Sofnobrutinib dilutions or vehicle control to the respective tubes. c.
 Gently mix and incubate for 15-30 minutes at 37°C.
- Stimulation: a. Prepare stimulation solutions: anti-IgE, fMLP, and a buffer-only negative control. b. Add 50 μL of the appropriate stimulation solution to each tube. c. Gently mix and incubate for 20 minutes at 37°C.
- Staining: a. Prepare a cocktail of the fluorescently labeled antibodies (anti-CD63, anti-CD203c, anti-CCR3, and anti-HLA-DR) in wash buffer. b. Add the antibody cocktail to each tube. c. Gently mix and incubate for 20 minutes on ice in the dark.
- Lysis of Red Blood Cells: a. Add 1 mL of 1X FACS Lysing Solution to each tube. b. Vortex gently and incubate for 10 minutes at room temperature in the dark.
- Washing: a. Centrifuge the tubes at 500 x g for 5 minutes. b. Decant the supernatant. c.
 Resuspend the cell pellet in 1 mL of wash buffer. d. Repeat the centrifugation and decanting steps.
- Sample Acquisition: a. Resuspend the final cell pellet in 300 μL of wash buffer. b. Acquire the samples on a flow cytometer. Collect a sufficient number of events to identify the basophil population accurately (typically at least 500-1000 basophil events).
- Data Analysis: a. Gate on the basophil population using a sequential gating strategy (e.g., singlets -> granulocytes on FSC vs. SSC -> CCR3+ HLA-DR- cells). b. Within the basophil gate, quantify the percentage of CD63+ and/or CD203c+ cells. c. Calculate the percentage inhibition of basophil activation for each Sofnobrutinib concentration relative to the vehicle control. d. Plot the percentage inhibition against the Sofnobrutinib concentration to determine the IC50 value.

Quality Control and Considerations



- Basophil Viability: Ensure that the experimental conditions, including the concentrations of
 Sofnobrutinib and DMSO, do not adversely affect basophil viability.
- Non-Responders: A subset of individuals may have basophils that do not respond to anti-IgE stimulation.[11] The inclusion of an IgE-independent stimulus like fMLP is crucial to confirm basophil reactivity.
- Standardization: Maintain consistency in incubation times, temperatures, and reagent concentrations to ensure reproducibility.[6]
- Flow Cytometer Setup: Standardize flow cytometer settings, including compensation, for each experiment.

Conclusion

The Basophil Activation Test is a robust and sensitive method for quantifying the pharmacodynamic effects of the BTK inhibitor **Sofnobrutinib**. By following the detailed protocol outlined in these application notes, researchers can accurately assess the inhibitory activity of **Sofnobrutinib** on basophil activation, providing valuable insights into its mechanism of action and clinical efficacy.

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